molecular formula C₂₂H₃₀O₄ B116963 17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 6870-94-6

17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No. B116963
CAS RN: 6870-94-6
M. Wt: 358.5 g/mol
InChI Key: UWMKPWKZGHRUQC-RSWUNGFYSA-N
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Description

17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one, also known as 17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one, is a useful research compound. Its molecular formula is C₂₂H₃₀O₄ and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound 17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125051. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioremediation of Environmental Contaminants

  • Pyrene Bioremediation Using Mycobacterium Strains: Mycobacterium strains have been identified for their ability to degrade pyrene, a polycyclic aromatic hydrocarbon. These strains, isolated from petroleum-contaminated sites, show efficiency in pyrene degradation, producing metabolites like 4,5-dihydroxy pyrene and phenanthrene-4,5-dicarboxylate. The study highlights the potential for enhancing bioremediation of pyrene in various matrices, addressing environmental pollution challenges (Qutob et al., 2022).

Environmental and Biological Activity

  • Cyclopenta[c]phenanthrenes: This study focuses on the chemistry and biological activity of cyclopenta[c]phenanthrenes, which are structurally similar to the specified compound. The review covers their environmental occurrence, synthesis, and the potential adverse effects on living organisms, especially aquatic life. The findings contribute to the risk assessment process of these compounds, highlighting their environmental impact and toxicity (Brzuzan et al., 2013).

Antioxidant and Pharmacological Properties

  • Phenanthrenes in Plant Secondary Metabolites: This review discusses phenanthrenes, a group of compounds related to the specified chemical, emphasizing their biological activities and potential as pharmacological agents. Phenanthrenes exhibit cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The study suggests the importance of further exploring these compounds for medicinal purposes (Tóth et al., 2017).

Environmental Toxicity and Health Risks

  • Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) in Food: This review highlights the toxicity, occurrence, and potential sources of OPAHs in food, considering their greater toxicity compared to PAHs. The study provides insights into evaluating and reducing health risks associated with OPAH exposure through food (Ma & Wu, 2022).

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h5,7,10,12,15-16,18-19,25-26H,6,8-9,11H2,1-4H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMKPWKZGHRUQC-RSWUNGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

CAS RN

6870-94-6
Record name (6α,11β)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6870-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6alpha,11beta)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11.beta.,17.alpha.-Dihydroxy-6.alpha.-methylpregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DELTAMEDRANE
Source FDA Global Substance Registration System (GSRS)
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